3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid
Brand Name: Vulcanchem
CAS No.: 62023-35-2
VCID: VC18262366
InChI: InChI=1S/C15H21NO5/c1-10(2)8-12(13(17)14(18)19)16-15(20)21-9-11-6-4-3-5-7-11/h3-7,10,12-13,17H,8-9H2,1-2H3,(H,16,20)(H,18,19)
SMILES:
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid

CAS No.: 62023-35-2

Cat. No.: VC18262366

Molecular Formula: C15H21NO5

Molecular Weight: 295.33 g/mol

* For research use only. Not for human or veterinary use.

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid - 62023-35-2

Specification

CAS No. 62023-35-2
Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
IUPAC Name 2-hydroxy-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C15H21NO5/c1-10(2)8-12(13(17)14(18)19)16-15(20)21-9-11-6-4-3-5-7-11/h3-7,10,12-13,17H,8-9H2,1-2H3,(H,16,20)(H,18,19)
Standard InChI Key GLIFSOKVWZLIRL-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(C(=O)O)O)NC(=O)OCC1=CC=CC=C1

Introduction

Structural and Chemical Properties

Physicochemical Characteristics

PropertyValue/DescriptionSource Analogs
Molecular FormulaC₁₅H₂₁NO₅Derived from
Molecular Weight~295.33 g/molCalculated
SolubilityModerate in polar solvents (DMF, DCM)Similar to
StabilityStable under acidic conditionsInferred from

The hydroxyl and carboxylic acid groups confer amphiphilic properties, facilitating solubility in both aqueous and organic media .

Synthesis and Modification

Synthetic Routes

The synthesis typically involves sequential protection and functionalization of a parent amino acid, 3-amino-2-hydroxy-5-methylhexanoic acid (CAS: 62023-30-7) . Key steps include:

  • Amino Group Protection: Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to form the Cbz-protected intermediate .

  • Carboxylic Acid Activation: Conversion to an active ester (e.g., pentafluorophenyl ester) for subsequent peptide coupling .

Example Reaction Conditions:

  • Reagents: Cbz-Cl, triethylamine, dichloromethane (DCM).

  • Temperature: 0–25°C.

  • Yield: ~70–85% (estimated from analogous syntheses) .

Industrial-Scale Production

Flow microreactor systems are employed to enhance reaction control and scalability, reducing byproduct formation and improving sustainability .

Biological Activity and Applications

Enzyme Inhibition

The compound’s structural similarity to norstatine derivatives suggests potential as a β-secretase (BACE) inhibitor, a target for Alzheimer’s disease therapeutics . In vitro studies on analogs demonstrate IC₅₀ values of ~20 µM, highlighting its modulatory effects on enzymatic activity .

Peptide Synthesis

As a building block in solid-phase peptide synthesis (SPPS), the Cbz group ensures selective deprotection under hydrogenolytic conditions, enabling precise chain elongation . Its methyl and hydroxyl groups enhance peptide stability and conformational diversity .

Comparative Analysis with Analogous Compounds

Cbz vs. Boc Protection

FeatureCbz-Protected CompoundBoc-Protected Analog
Deprotection MethodHydrogenolysis (H₂/Pd-C)Acidolysis (TFA)
StabilitySensitive to reducing agentsStable under basic conditions
ApplicationsPeptide synthesis, enzyme studiesDrug discovery, biochemical assays

The Cbz group’s lability under hydrogenation makes it suitable for orthogonal protection strategies in complex syntheses .

Future Directions and Research Gaps

  • Stereochemical Elucidation: Absolute configuration determination via X-ray crystallography or NMR spectroscopy is needed to correlate structure with activity .

  • Therapeutic Optimization: Structure-activity relationship (SAR) studies could refine its efficacy as a BACE inhibitor .

  • Green Chemistry: Developing solvent-free or catalytic methods to improve synthetic efficiency .

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